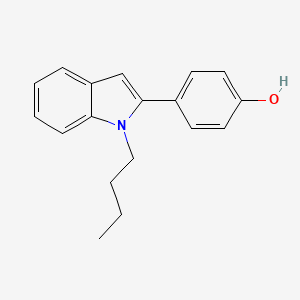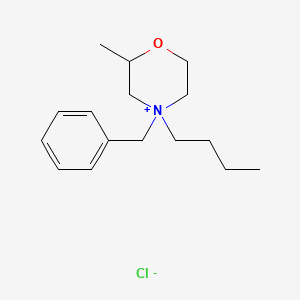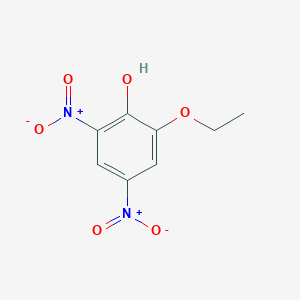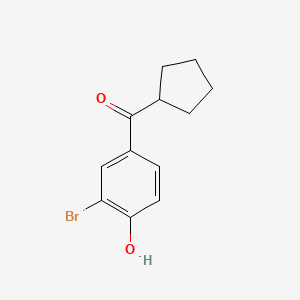
(3-Bromo-4-hydroxyphenyl)(cyclopentyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-4-hydroxyphenyl)(cyclopentyl)methanone is an organic compound that features a bromine atom, a hydroxyl group, and a cyclopentyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-hydroxyphenyl)(cyclopentyl)methanone typically involves the bromination of a phenolic compound followed by the introduction of a cyclopentyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-hydroxyphenyl)(cyclopentyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenol derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the bromine atom can result in various substituted phenyl derivatives .
Scientific Research Applications
(3-Bromo-4-hydroxyphenyl)(cyclopentyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-4-hydroxyphenyl)(cyclopentyl)methanone involves its interaction with specific molecular targets. The bromine atom and hydroxyl group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-4-methoxyphenyl)(phenyl)methanone: This compound has a methoxy group instead of a hydroxyl group and a phenyl group instead of a cyclopentyl group.
(3-Bromo-4-hydroxyphenyl)(phenyl)methanone: Similar to the target compound but with a phenyl group instead of a cyclopentyl group.
Uniqueness
(3-Bromo-4-hydroxyphenyl)(cyclopentyl)methanone is unique due to the presence of both a bromine atom and a hydroxyl group on the phenyl ring, along with a cyclopentyl group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
90057-42-4 |
|---|---|
Molecular Formula |
C12H13BrO2 |
Molecular Weight |
269.13 g/mol |
IUPAC Name |
(3-bromo-4-hydroxyphenyl)-cyclopentylmethanone |
InChI |
InChI=1S/C12H13BrO2/c13-10-7-9(5-6-11(10)14)12(15)8-3-1-2-4-8/h5-8,14H,1-4H2 |
InChI Key |
FDUFPQUZACVRHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC(=C(C=C2)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methoxy-6-[2-(3-methoxy-5-methylphenyl)hydrazinylidene]-5-methylcyclohexa-2,4-dien-1-one](/img/structure/B14382843.png)
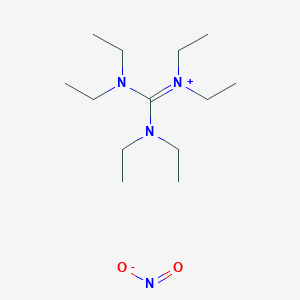
![N-{4-[(2-Methyl-1-phenylpropan-2-yl)oxy]phenyl}-L-phenylalanine](/img/structure/B14382855.png)
![3-{[3-(2-Methylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol](/img/structure/B14382866.png)
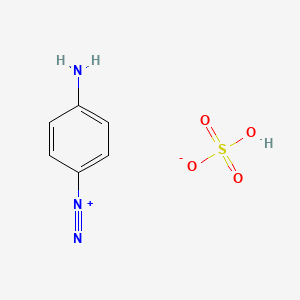

![N-[4-(4-Ethoxy-2-methylphenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14382902.png)
![1-{2-[(Trimethylsilyl)oxy]ethyl}azepane](/img/structure/B14382907.png)
